4-Acetamido-2-nitrodiphenyl sulphone
Overview
Description
4-Acetamido-2-nitrodiphenyl sulphone is a chemical compound with the molecular formula C14H12N2O5S and a molecular weight of 320.32 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-Acetamido-2-nitrodiphenyl sulphone can be achieved through several methods. One common approach involves the oxidation of sulfides or sulfoxides . Another method includes the alkylation of sulfinate salts . Industrial production methods often involve the use of metal-catalyzed coupling reactions and C-H functionalization techniques . These methods ensure the efficient and scalable production of the compound.
Chemical Reactions Analysis
4-Acetamido-2-nitrodiphenyl sulphone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
4-Acetamido-2-nitrodiphenyl sulphone has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it is studied for its potential antimicrobial and anti-inflammatory properties . In medicine, it is explored for its potential use in treating certain diseases . Additionally, in the industry, it is utilized in the production of high-performance polymers and other materials .
Mechanism of Action
The mechanism of action of 4-Acetamido-2-nitrodiphenyl sulphone involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the synthesis of dihydrofolic acid, leading to the inhibition of bacterial growth . Additionally, it has anti-inflammatory properties by inhibiting reactive oxygen species production and downregulating neutrophil-mediated inflammatory responses .
Comparison with Similar Compounds
4-Acetamido-2-nitrodiphenyl sulphone can be compared with other similar compounds, such as 4,4’-diaminodiphenyl sulfone (dapsone) . While both compounds share similar structural features, this compound has unique properties that make it distinct. For example, it has different reactivity and applications compared to dapsone . Other similar compounds include various sulfone derivatives that exhibit different chemical and biological properties .
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)-3-nitrophenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-10(17)15-11-7-8-14(13(9-11)16(18)19)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQGKABCVVWKKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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